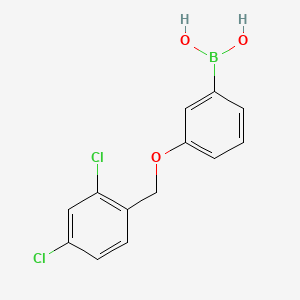

(3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (3-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid is a type of boronic acid. It has a CAS Number of 1256355-69-7 and a molecular weight of 296.94 . The IUPAC name for this compound is 2-[(2,4-dichlorobenzyl)oxy]phenylboronic acid .

Synthesis Analysis

The synthesis of phenyl boronic acid (PBA) containing BODIPY dyes, which includesThis compound, has been reported . The synthesis merges the versatility of the 3,5-dichloro-BODIPY derivatives and the receptor-like ability of the PBA moiety . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .

Wissenschaftliche Forschungsanwendungen

Optical Modulation and Saccharide Recognition

Phenyl boronic acids (PBA) are utilized for their binding affinity to pendant diols, which is crucial for saccharide recognition. A study demonstrated the use of a series of phenyl boronic acids conjugated to polyethylene glycol for the aqueous dispersion of single-walled carbon nanotubes (SWNT), allowing for the quenching of near-infrared fluorescence in response to saccharide binding. This research highlights the importance of the molecular structure of PBA in modulating the optical properties of SWNT, offering insights into saccharide recognition mechanisms (Mu et al., 2012).

Catalytic Applications in Organic Synthesis

The ortho-substituent on phenylboronic acid derivatives, such as 2,4-bis(trifluoromethyl)phenylboronic acid, plays a significant role in catalyzing dehydrative condensation between carboxylic acids and amines. This catalytic activity, crucial for amidation processes, highlights the potential of phenylboronic acid derivatives in facilitating organic synthesis, including the synthesis of α-dipeptides (Wang et al., 2018).

Protective Groups for Diols

Phenylboronic acid esters, such as those derived from 2,6-bis(trifluoromethyl)phenyl boronic acid, serve as recoverable and reusable protective agents for diols. These cyclic boronic esters demonstrate stability against various organic transformations and can be deprotected under mild conditions. This application is particularly relevant in the synthesis of complex organic molecules, showcasing the versatility of phenylboronic acid derivatives in synthetic chemistry (Shimada et al., 2018).

Degradation of Environmental Contaminants

Phenylboronic acid derivatives have been applied in the degradation of environmental pollutants, such as the herbicide 2,4-DP, using electrochemical methods like anodic oxidation and electro-Fenton processes. These applications utilize the oxidative properties of boron-doped diamond anodes, underlining the potential of phenylboronic acid derivatives in environmental cleanup and wastewater treatment efforts (Brillas et al., 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

[3-[(2,4-dichlorophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BCl2O3/c15-11-5-4-9(13(16)7-11)8-19-12-3-1-2-10(6-12)14(17)18/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHFVLEYVTWBNMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)OCC2=C(C=C(C=C2)Cl)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BCl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00655559 |

Source

|

| Record name | {3-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256355-73-3 |

Source

|

| Record name | {3-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00655559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

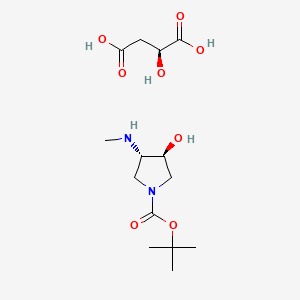

![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;N-phenylacetamide;chloride](/img/structure/B568011.png)

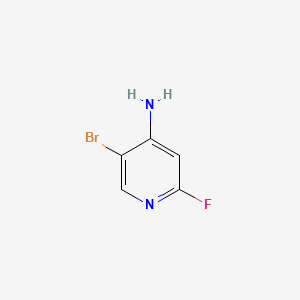

![6'-Bromo-1'H-spiro[cyclobutane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B568012.png)

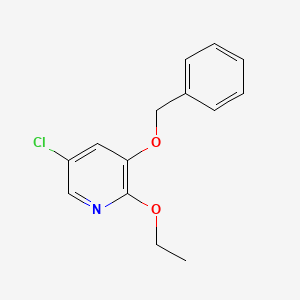

![1-[4-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B568020.png)

![1h-Pyrrolo[2,3-c]pyridin-7-amine,4-(trifluoromethyl)-](/img/structure/B568023.png)

![Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B568033.png)